molecular formula C16H16N4O3S B2749901 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 189149-72-2

7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2749901
CAS No.: 189149-72-2
M. Wt: 344.39
InChI Key: JAAMADRFZMWEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The chemical compound 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione serves as a foundational element in the synthesis of complex heterocyclic systems. Research led by Dotsenko, Sventukh, and Krivokolysko (2012) illustrated its role in generating pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives through alkylation reactions, showcasing its potential in constructing penta- and hexacyclic heterocyclic systems. This application underscores its significance in medicinal chemistry and pharmaceutical research, where such compounds could be explored for various biological activities (Dotsenko, Sventukh, & Krivokolysko, 2012).

Biological Activity and Drug Development

The structural complexity of this compound derivatives opens avenues for drug development and biological studies. For instance, the synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1,3-dione highlighted the potential for anticoagulant, analgesic, anti-inflammatory, and anticancer activities among synthesized compounds, suggesting a broad spectrum of pharmacological applications. This research highlights the importance of such chemical compounds in developing new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).

Inhibitory Effects on Viral Enzymes

Notably, Cho, Lee, Ahn, and Jeong (2015) identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase that is structurally related to this compound. Their findings demonstrate the compound's ability to suppress ATP hydrolysis and double-stranded DNA unwinding activities, showcasing its potential as a viral inhibitor. This particular application is critical in the context of antiviral drug discovery, especially for diseases with significant global health impacts (Cho, Lee, Ahn, & Jeong, 2015).

Properties

IUPAC Name

7-ethyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-20-12-13(19(2)15(23)18-14(12)22)17-16(20)24-9-11(21)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAMADRFZMWEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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